molecular formula C19H16FN3O3 B241443 5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No. B241443
M. Wt: 353.3 g/mol
InChI Key: DDCOKABJORXMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and biological research.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. It also inhibits the activity of enzymes that are involved in DNA replication and repair, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase I and II, which are involved in DNA replication and repair. The compound also inhibits the activity of protein kinases, which are involved in various cellular signaling pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile in lab experiments include its potent anticancer activity, its ability to induce apoptosis in cancer cells, and its broad-spectrum activity against various cancer cell lines. However, the limitations of using this compound in lab experiments include its low solubility in water, which can affect its bioavailability, and its potential toxicity, which can affect the safety of lab personnel.

Future Directions

The future directions for the research on 5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile include the development of more efficient synthesis methods to improve the yield and purity of the product. Further research is also needed to investigate the mechanism of action of the compound in more detail and to identify its specific targets in cancer cells. The potential applications of this compound in other fields such as agriculture and environmental science should also be explored.

Synthesis Methods

The synthesis of 5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile involves the reaction of 2-[(2-fluorophenoxy)methyl]-5-nitro-1,3-oxazole with 4-ethoxyaniline in the presence of a catalyst and a solvent. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been investigated for its anti-inflammatory, antibacterial, and antifungal properties.

properties

Product Name

5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

5-(4-ethoxyanilino)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H16FN3O3/c1-2-24-14-9-7-13(8-10-14)22-19-16(11-21)23-18(26-19)12-25-17-6-4-3-5-15(17)20/h3-10,22H,2,12H2,1H3

InChI Key

DDCOKABJORXMAI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)COC3=CC=CC=C3F)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)COC3=CC=CC=C3F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.